molecular formula C15H12ClN5O B12200871 N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide

N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B12200871
M. Wt: 313.74 g/mol
InChI Key: SPVPOGWMHKUDEK-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide is a synthetic small molecule built on the 1,2,4-triazole scaffold, a structure renowned for its broad and significant pharmacological potential . This compound is of high interest in medicinal chemistry research for developing novel therapeutic agents. Research Applications and Value: The core 1,2,4-triazole structure is a privileged scaffold in drug discovery, known to be integral to numerous clinical agents across various domains, including antifungal, antibacterial, anticancer, and anticonvulsant therapies . Specifically, 1,2,4-triazole derivatives are frequently investigated as potential antifungal agents . They are known to inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane . Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. Furthermore, the 1,2,4-triazole nucleus is a key structural component in research targeting tuberculosis , where it has been explored as a direct inhibitor of enoyl acyl carrier protein reductase (InhA) in the fatty acid synthesis pathway of Mycobacterium tuberculosis . The presence of both the 1,2,4-triazole and pyridine rings in this molecule makes it a promising candidate for antimicrobial and anticancer research , as these heterocycles are commonly used to generate compounds with enhanced bioactivity and ability to interact with diverse enzymatic targets . Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C15H12ClN5O

Molecular Weight

313.74 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C15H12ClN5O/c16-11-5-1-2-6-12(11)18-14(22)8-13-19-15(21-20-13)10-4-3-7-17-9-10/h1-7,9H,8H2,(H,18,22)(H,19,20,21)

InChI Key

SPVPOGWMHKUDEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=NC(=NN2)C3=CN=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Pyridine-3-Carbohydrazide Preparation

Pyridine-3-carboxylic acid is esterified with ethanol under acidic catalysis (H₂SO₄, reflux, 6 h) to yield ethyl pyridine-3-carboxylate. Subsequent hydrazinolysis with hydrazine hydrate (EtOH, 80°C, 4 h) produces pyridine-3-carbohydrazide in 85–90% yield.

Thiosemicarbazide Formation

The carbohydrazide reacts with ammonium thiocyanate (NH₄SCN) in refluxing ethanol (12 h), forming pyridine-3-carbonyl thiosemicarbazide. This intermediate is isolated via filtration and recrystallized from ethanol (yield: 78%).

Cyclization to Triazole-Thiol

Cyclization under basic conditions (2M NaOH, reflux, 5 h) induces intramolecular dehydration, yielding 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-thiol. The product is purified via acid precipitation (HCl, pH 3–4) and characterized by IR (νS-H: 2550 cm⁻¹) and ¹H-NMR (δ 13.2 ppm, triazole NH).

Synthesis of N-(2-Chlorophenyl)-2-Bromoacetamide

Bromoacetylation of 2-Chloroaniline

2-Chloroaniline reacts with bromoacetyl bromide in dichloromethane (0°C, N₂ atmosphere) using triethylamine as a base. The exothermic reaction is stirred for 2 h, yielding N-(2-chlorophenyl)-2-bromoacetamide as a crystalline solid (mp: 112–114°C, yield: 91%).

Reaction Conditions Table

ParameterValue
SolventDichloromethane
Temperature0°C → Room temperature
Molar Ratio1:1.1 (Aniline:Bromoacetyl)
BaseTriethylamine (1.2 eq)
PurificationRecrystallization (EtOH/H₂O)

Thioether Coupling and Final Product Isolation

Nucleophilic Substitution

The triazole-thiol intermediate is deprotonated with NaH (1.1 eq, DMF, 0°C) and reacted with N-(2-chlorophenyl)-2-bromoacetamide. The mixture is stirred at 50°C for 8 h, forming the thioether bond. Excess DMF is removed under vacuum, and the crude product is washed with cold water to remove inorganic salts.

Purification and Characterization

Column chromatography (SiO₂, EtOAc/hexane 3:7) affords the pure product as a white solid (mp: 168–170°C). Analytical data confirm structure:

  • HRMS : m/z 313.74 [M+H]⁺ (calc. for C₁₅H₁₂ClN₅O: 313.74)

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.91 (s, 1H, pyridine-H), 8.41 (d, 1H, pyridine-H), 7.23–7.10 (m, 4H, aromatic), 3.45 (s, 2H, CH₂), 11.95 (s, 1H, triazole NH).

Process Optimization and Green Chemistry Considerations

Solvent Selection

Replacing DMF with cyclopentyl methyl ether (CPME) in the coupling step reduces environmental impact while maintaining yield (82% vs. 85% in DMF).

Catalytic Improvements

Substituting NaH with K₂CO₃ in polar aprotic solvents (e.g., acetonitrile) minimizes side reactions, improving scalability.

Waste Reduction

Mother liquors from recrystallization are recycled, lowering the process mass intensity (PMI) by 18%.

Analytical and Spectroscopic Validation

Key Spectral Assignments Table

Functional GroupIR (cm⁻¹)¹H-NMR (δ, ppm)
Triazole NH3438, 334411.95 (s)
Acetamide CO1650-
Pyridine C-H15888.91 (s), 8.41 (d)
Thioether C-S680-

Challenges and Alternative Pathways

Competing Side Reactions

Oxidation of the thiol intermediate to disulfides is mitigated by conducting reactions under inert atmospheres (N₂/Ar).

Alternative Triazole Syntheses

Huisgen cycloaddition using Cu(I) catalysts was attempted but resulted in regioselectivity issues (1,2,3- vs. 1,2,4-triazole).

Industrial Scalability and Pilot-Scale Adaptations

Batch processes are preferred for steps involving exothermic reactions (e.g., bromoacetylation). Pilot-scale trials (25 kg) demonstrated consistent purity (>98% HPLC) using telescoped lithiation-condensation protocols adapted from .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

1.1 Antimicrobial Properties
Research indicates that triazole derivatives, including N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide, exhibit significant antimicrobial activity. A study highlighted the efficacy of triazole compounds against various fungal strains such as Candida and Aspergillus, demonstrating their potential as antifungal agents . The structure-activity relationship (SAR) analysis suggests that the presence of the triazole ring enhances the compound's interaction with microbial targets.

1.2 Anticancer Activity
The compound has shown promising results in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, derivatives of triazoles have been tested against human lung adenocarcinoma cells and exhibited selective cytotoxicity . The presence of the pyridine moiety is believed to contribute to its enhanced activity against cancer cells.

1.3 Anti-inflammatory Effects
Triazole compounds are also noted for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases . The mechanism involves modulation of signaling pathways associated with inflammation.

Case Studies

3.1 Antifungal Activity Study
A notable study evaluated the antifungal activity of various triazole compounds, including this compound against Candida albicans. The results showed an IC50 value indicating effective inhibition at low concentrations compared to standard antifungal agents .

3.2 Cancer Cell Line Testing
In a series of experiments involving different cancer cell lines (e.g., A549 and MCF7), the compound demonstrated significant cytotoxicity with IC50 values in the micromolar range. This suggests that it may serve as a lead compound for further development in anticancer therapies .

Comparative Data Table

Property This compound Standard Antifungal Agent Standard Anticancer Drug
Antifungal Activity (IC50) 12 µM8 µM-
Cytotoxicity (A549 Cell Line) IC50 = 15 µM-10 µM
Anti-inflammatory Effect Moderate inhibition of TNF-alphaHighModerate

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and modifications made to the compound’s structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural variations and their implications:

Compound Name Core Structure Substituents Key Functional Groups References
N-(2-Chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide 1,2,4-Triazole + Acetamide 2-Chlorophenyl, pyridin-3-yl Triazole, pyridine, chlorophenyl
N-(3-Chlorophenyl)-2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole + Thioacetamide 3-Chlorophenyl, pyridin-4-yl, ethyl Thioether, triazole
N-(2,5-Dichlorophenyl)-2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole + Thioacetamide 2,5-Dichlorophenyl, pyridin-2-yl, allyl Thioether, dichlorophenyl
2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) Acetamide + Pyridine 3-Chlorophenyl, 4-methylpyridin-3-yl Acetamide, pyridine
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole + Thioacetamide 2-Chloro-5-(trifluoromethyl)phenyl, pyridin-4-yl, 3-methylphenyl Trifluoromethyl, thioether

Key Observations:

  • Position of Chlorine : The 2-chlorophenyl group in the target compound may confer distinct steric and electronic effects compared to 3-chlorophenyl (e.g., ) or dichlorophenyl () analogs. Chlorine at the ortho position (2-chloro) often enhances metabolic stability but may reduce solubility .
  • Triazole Substitution : The absence of a thioether group (vs. ) in the target compound reduces sulfur-mediated interactions but may improve oxidative stability.
  • Pyridine Position: Pyridin-3-yl (target) vs.

Structure-Activity Relationship (SAR) Trends

Triazole vs. Thiadiazole : Triazole cores (target) offer better metabolic stability than thiadiazoles () but may require additional substituents for potency.

Pyridine Orientation: Pyridin-3-yl (target) vs. pyridin-4-yl () alters π-π stacking and hydrogen-bond donor/acceptor profiles.

Biological Activity

N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including data tables and relevant case studies.

  • Common Name : this compound
  • CAS Number : 1087648-41-6
  • Molecular Weight : 313.74 g/mol
  • Molecular Formula : C15H14ClN5O

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, triazole derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of thymidylate synthase (TS).

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (μM)Cell Lines TestedMechanism of Action
Compound A1.1MCF-7TS inhibition
Compound B2.6HCT-116TS inhibition
Compound C1.4HepG2TS inhibition

These results indicate that the synthesized triazole derivatives can be more effective than traditional chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)MIC (μg/mL)
Escherichia coli1532
Staphylococcus aureus2016

The compound's effectiveness in inhibiting bacterial growth suggests potential applications in treating infections caused by resistant strains .

Case Study 1: Synthesis and Evaluation

A study conducted on a series of triazole derivatives found that modifications to the pyridine ring significantly enhanced biological activity. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines and showed promising results with IC50 values comparable to established drugs .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the interaction of this compound with target proteins involved in cancer progression. These studies indicated strong binding affinities, suggesting a mechanism by which the compound may exert its anticancer effects .

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